N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a dimethylamino group, a hydroxyethyl group, and a fluorophenyl group, making it a subject of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the hydroxyethyl intermediate.
Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the oxalamide structure. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Fluorophenyl Substitution: Finally, the oxalamide intermediate is reacted with 2-fluoroaniline under mild heating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxalamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of primary or secondary amines from the oxalamide group.
Substitution: Introduction of various nucleophiles into the fluorophenyl ring.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-chlorophenyl)oxalamide
- N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-bromophenyl)oxalamide
- N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-methylphenyl)oxalamide
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-22(2)13-9-7-12(8-10-13)16(23)11-20-17(24)18(25)21-15-6-4-3-5-14(15)19/h3-10,16,23H,11H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWHAKIOEZKGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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